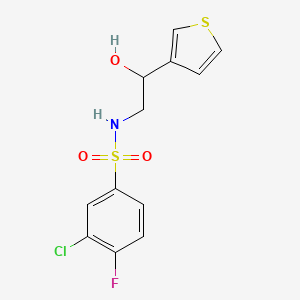

3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

CAS No.: 1257548-28-9

Cat. No.: VC5093546

Molecular Formula: C12H11ClFNO3S2

Molecular Weight: 335.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257548-28-9 |

|---|---|

| Molecular Formula | C12H11ClFNO3S2 |

| Molecular Weight | 335.79 |

| IUPAC Name | 3-chloro-4-fluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H11ClFNO3S2/c13-10-5-9(1-2-11(10)14)20(17,18)15-6-12(16)8-3-4-19-7-8/h1-5,7,12,15-16H,6H2 |

| Standard InChI Key | BLTTYMCOYFPGMS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CSC=C2)O)Cl)F |

Introduction

3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide backbone with a thiophene ring attached via an ethyl linker. This compound is of interest in medicinal chemistry due to its unique structure, which may confer various biological activities.

Synthesis

The synthesis of such compounds typically involves multi-step organic synthesis. A common approach might include:

-

Formation of the Thiophene Derivative: Starting with thiophene or its derivatives, the ethyl linker can be attached through various organic reactions.

-

Sulfonamide Formation: The final step involves forming the sulfonamide linkage by reacting the halogenated aromatic amine with a sulfonyl chloride under basic conditions.

Biological Activities

While specific data on the biological activities of 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is limited, compounds with similar structures (e.g., sulfonamides) often exhibit antimicrobial properties. The presence of a thiophene ring may enhance lipophilicity and membrane permeability, potentially increasing biological efficacy.

Research Findings

Potential Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume